Acétate de 11-dodécényle

Vue d'ensemble

Description

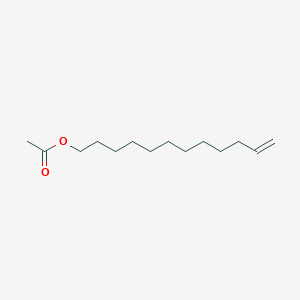

11-Dodecenyl acetate is an organic compound with the molecular formula C₁₄H₂₆O₂. It is a colorless liquid with a fruity odor, commonly used in the fragrance industry.

Applications De Recherche Scientifique

Applications Overview

11-Dodecenyl acetate has been studied for several applications:

-

Pharmaceutical Applications

- As a potential therapeutic agent, 11-Dodecenyl acetate exhibits properties that may be beneficial in treating inflammatory and coagulation disorders. It has been identified as a small molecule inhibitor of plasma kallikrein (KLKB1), indicating its possible role in drug development for managing conditions related to inflammation and blood coagulation .

- Agricultural Uses

- Chemical Synthesis

Case Study 1: Pharmaceutical Research

A study highlighted the pharmacokinetic properties of compounds similar to 11-Dodecenyl acetate, demonstrating their efficacy as inhibitors of KLKB1. The research indicated that these compounds could lead to new treatments for conditions like hereditary angioedema and other inflammatory diseases. The favorable absorption and distribution characteristics observed in animal models suggest potential for human application .

Case Study 2: Agricultural Pheromone Use

Research conducted on the use of dodecenyl acetates in pest management revealed that formulations containing 11-Dodecenyl acetate effectively attracted male cabbage loopers (Trichoplusia ni). This application not only aids in monitoring pest populations but also enhances biological control methods by attracting natural predators .

Analyse Biochimique

Biochemical Properties

11-Dodecenyl acetate is involved in various biochemical reactions. It is known to be a sex pheromone in certain insect species, playing a major role in reproduction The compound interacts with specific enzymes and proteins within the insect’s olfactory system, triggering behavioral responses

Cellular Effects

The effects of 11-Dodecenyl acetate at the cellular level are primarily observed in the olfactory neurons of insects. The compound influences cell function by binding to specific receptors in these neurons, triggering a signal transduction pathway that leads to the perception of the pheromone . This can influence gene expression related to olfactory response and cellular metabolism within these cells.

Molecular Mechanism

The molecular mechanism of action of 11-Dodecenyl acetate involves its binding to specific receptors in the olfactory neurons of insects. This binding event triggers a cascade of intracellular events, potentially including enzyme activation or inhibition and changes in gene expression

Metabolic Pathways

11-Dodecenyl acetate is involved in the metabolic pathways related to pheromone production in certain insects. It is produced through a series of enzymatic reactions, including desaturation of tetradecanoic acid, chain shortening, and acetylation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

11-Dodecenyl acetate can be synthesized through the esterification of 11-dodecen-1-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 11-Dodecenyl acetate often involves the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions

11-Dodecenyl acetate primarily undergoes reactions typical of esters, including hydrolysis, transesterification, and reduction .

Common Reagents and Conditions

Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base catalyst, yielding 11-dodecen-1-ol and acetic acid.

Transesterification: This reaction involves exchanging the ester group with another alcohol in the presence of a catalyst, such as sodium methoxide.

Reduction: This reaction involves reducing the ester to an alcohol using reagents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: 11-Dodecen-1-ol and acetic acid.

Transesterification: A new ester and an alcohol.

Reduction: 11-Dodecen-1-ol.

Mécanisme D'action

The mechanism of action of 11-Dodecenyl acetate in biological systems involves its role as a pheromone. It binds to specific receptors in the olfactory system of insects, triggering behavioral responses such as attraction or mating. The molecular targets include olfactory receptor neurons, which activate signaling pathways leading to the desired behavioral outcome .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Dodecyl acetate

- (Z)-7-Dodecenyl acetate

- (Z)-9-Dodecenyl acetate

- (E)-7-Dodecenyl acetate

- (Z)-8-Tridecenyl acetate

- (Z)-9-Tetradecenyl acetate

Uniqueness

11-Dodecenyl acetate is unique due to its specific double bond position at the 11th carbon, which imparts distinct chemical and biological properties. This structural feature makes it particularly effective as a pheromone component in certain insect species, distinguishing it from other similar compounds .

Activité Biologique

11-Dodecenyl acetate is an organic compound with the molecular formula C₁₄H₂₆O₂. It is primarily recognized as a sex pheromone in various insect species, particularly moths. This article explores its biological activity, focusing on its role in insect behavior, biochemical properties, and potential applications in pest control and fragrance industries.

11-Dodecenyl acetate is a colorless liquid with a fruity odor. Its structure includes a long carbon chain with a double bond at the 11th position, which is crucial for its biological activity. The compound can be synthesized through the esterification of 11-dodecen-1-ol with acetic acid, typically using an acid catalyst like sulfuric acid under reflux conditions.

Pheromone Functionality

As a sex pheromone, 11-Dodecenyl acetate plays a significant role in the attraction and mating behavior of male moths. It acts as a signaling molecule that binds to specific receptors in the olfactory neurons of these insects, triggering behavioral responses such as mate-seeking .

The interaction of 11-Dodecenyl acetate with olfactory receptors involves several steps:

- Binding : The pheromone binds to pheromone-binding proteins (PBPs) in the male moth's antennae.

- Signal Transduction : This binding activates olfactory receptors, leading to a cascade of intracellular events that influence behavior .

- Behavioral Response : The resultant signal prompts males to locate females for mating.

Field Studies on Moth Behavior

Research has demonstrated that male moths exhibit a dose-dependent response to 11-Dodecenyl acetate. In field trials, synthetic lures containing this compound significantly increased capture rates of male moths compared to controls .

- Study Example : In trials conducted with the European fir budworm moth (Choristoneura murinana), it was found that blends containing 11-Dodecenyl acetate synergistically enhanced trapping effectiveness compared to other pheromones . The capture rates were approximately four times higher when using formulations containing 0.3% of 11-Dodecenyl acetate.

| Pheromone Blend | Capture Rate (captures/trap) |

|---|---|

| Control (10 pg Z9-12:Ac + 0.1 pg Z11-14:Ac) | X |

| Test (0.3% 11-Dodecenyl acetate) | 4X |

Biochemical Analysis

Electrophysiological studies have shown that different cell types in the antennae of male moths respond variably to various pheromone components, including 11-Dodecenyl acetate. This specificity indicates that slight structural changes can significantly affect pheromone activity and receptor interaction .

Applications in Pest Control

Due to its effectiveness as a pheromone, 11-Dodecenyl acetate has potential applications in integrated pest management strategies. By utilizing this compound in traps or lures, researchers can monitor and control pest populations more effectively . Its ability to attract specific male insects makes it an ideal candidate for developing environmentally friendly pest control methods.

Propriétés

IUPAC Name |

dodec-11-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3H,1,4-13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBOMSJGDBBKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334438 | |

| Record name | 11-Dodecen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35153-10-7 | |

| Record name | 11-Dodecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35153-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Dodecen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 11-Dodecenyl acetate interact with its target and what are the downstream effects?

A1: 11-Dodecenyl acetate functions as a pheromone component for several moth species. While not always the primary component, it often acts synergistically with other pheromone compounds to elicit a behavioral response in males. This interaction involves binding to specific pheromone-binding proteins (PBPs) in the male moth's antennae. [] These PBPs then transport the pheromone to olfactory receptors, triggering a signal cascade that ultimately leads to mate-seeking behavior.

Q2: What is the structural characterization of 11-Dodecenyl acetate?

A2: 11-Dodecenyl acetate is an ester with the molecular formula C14H26O2 and a molecular weight of 226.36 g/mol. While specific spectroscopic data isn't detailed within the provided papers, its structure consists of a 12-carbon chain with a double bond at the 11th position and an acetate group attached to the first carbon.

Q3: Can you elaborate on the material compatibility and stability of 11-Dodecenyl acetate, specifically its performance and applications under various conditions?

A3: The provided research primarily focuses on the identification and synthesis of 11-Dodecenyl acetate as a pheromone component, not on its material compatibility or stability in various conditions. More research would be needed to answer this question fully.

Q4: In what ways does the structure of 11-Dodecenyl acetate impact its activity, potency, and selectivity as a pheromone?

A4: Research suggests that both the chain length and functional groups of pheromone components, including 11-Dodecenyl acetate, are crucial for their activity. [] For example, studies with the grapevine moth (Lobesia botrana) showed that its pheromone-binding protein, LbotPBP1, exhibited selectivity for compounds with 14-carbon chains and specific functional groups like alcohols and esters. [] Therefore, slight modifications to the structure of 11-Dodecenyl acetate, such as altering the chain length or functional group, could significantly impact its binding affinity to PBPs and, consequently, its potency and selectivity as a pheromone for different moth species.

Q5: What analytical methods and techniques are used to characterize, quantify, and monitor 11-Dodecenyl acetate?

A5: The analysis of pheromone gland extracts and synthetically produced 11-Dodecenyl acetate often involves gas chromatography coupled with mass spectrometry (GC-MS). [] This technique enables the separation and identification of individual pheromone components within a complex mixture based on their retention times and mass spectra.

Q6: What are the alternatives and substitutes for 11-Dodecenyl acetate, and how do they compare in terms of performance, cost, and impact?

A7: The use of 11-Dodecenyl acetate itself represents an alternative to broad-spectrum pesticides in pest management. Regarding direct substitutes, this depends heavily on the targeted moth species and the desired effect. For instance, while (Z)-7-dodecenyl acetate is the primary pheromone component for the soybean looper moth (Pseudoplusia includens), 11-Dodecenyl acetate acts as a minor component that enhances its attractiveness. [] Therefore, the effectiveness of any substitute would depend on the specific pheromone blend and the target species.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.